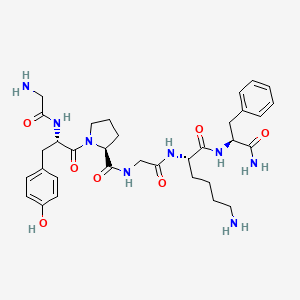
219312-69-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
The synthesis of inorganic nanoparticles is a vital area of chemical research, contributing significantly to the development of new materials. These advancements are crucial in various industries, including electronics, where the discovery of new semiconducting materials has revolutionized technology from vacuum tubes to miniature chips. This progression highlights the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects
The integration of technology into daily life has raised societal concerns about new technologies, especially those that challenge or improve upon ‘nature’. This includes areas like genetically modified crops, gene therapy, stem cell research, and cloning. These controversies underscore the importance of addressing the ethical, legal, and social aspects of scientific research and technological developments (Schuurbiers & Fisher, 2009).
Drug Discovery Perspectives
The historical perspective on drug discovery, heavily driven by chemistry and pharmacology, has seen monumental advancements in the past century. The integration of molecular biology and genomic sciences has greatly enriched therapeutic options, indicating a significant impact on drug discovery (Drews, 2000).
Belief in Science
The contrast between scientific breakthroughs and breakdowns is significant. The breakthrough in protein folding is a notable scientific achievement, enabling future research. However, the global loss of respect for scientific authority, exacerbated by misinformation, calls for urgent action to reinforce scientific credibility (Vekemans, 2023).
Scientific Software Frameworks
Scientific research applications often face challenges in development, usage, and maintenance due to their complexity. Scientific software frameworks, both for grid-enabling existing applications and for developing new applications, are emerging as solutions to enhance productivity in scientific research (Appelbe, Moresi, Quenette, & Simter, 2007).
Translational Research and Nursing Science
Translational research in nursing science focuses on applying basic healthcare science findings to clinical practice. This field is essential for addressing complex healthcare challenges and improving the application of scientific findings in real-world settings (Grady, 2010).
Integration Policies in Health Care
The integration of complementary and alternative medicine (CAM) into conventional medical practices is guided by scientific research. The balance between complementary versus alternative usages and the role of scientific research in shaping health care policies are key considerations (Hess, 2002).
Hackathons in Scientific Research
Hackathons enhance collaborative science by enabling peer review before publication. They cross-validate study designs and datasets, driving reproducibility of scientific analyses, thus accelerating discoveries and knowledge transfer in scientific research (Ghouila et al., 2018).
Cyberinfrastructure for e-Science
A well-designed e-Infrastructure is crucial for enabling faster, better, and different scientific research capabilities. The role of semantics in such an e-Infrastructure is fundamental for advancing scientific research applications (Hey & Trefethen, 2005).
Propiedades
Número CAS |
219312-69-3 |
|---|---|
Nombre del producto |
219312-69-3 |
Fórmula molecular |
C₆₁H₇₈N₁₀O₁₄ |
Peso molecular |
1175.33 |
Secuencia |
One Letter Code: SVYDFFVWL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












